{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone
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Overview
Description
1-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}-4-(pyridin-2-yl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a piperazine ring, and an oxadiazole moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The piperidine and piperazine rings are then introduced through nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}-4-(pyridin-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}-4-(pyridin-3-yl)piperazine
- 1-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}-4-(pyridin-4-yl)piperazine
Uniqueness
1-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}-4-(pyridin-2-yl)piperazine stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H28N6O2 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H28N6O2/c31-24(30-16-14-29(15-17-30)21-8-4-5-11-25-21)20-9-12-28(13-10-20)18-22-26-23(27-32-22)19-6-2-1-3-7-19/h1-8,11,20H,9-10,12-18H2 |
InChI Key |
AHBSZOHIKPZVBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=N3)CC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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